molecular formula C23H36N4O4 B11806933 tert-Butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11806933
M. Wt: 432.6 g/mol
InChI Key: ODENUPOWHZMJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry (IUPAC) name tert-butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate provides a complete topological description of the molecule. Breaking down the nomenclature:

  • Core structure : A central piperazine ring (six-membered diamine) serves as the primary heterocycle.
  • Substituents :
    • Position 4 of the piperazine ring bonds to a pyridine moiety (six-membered aromatic ring with one nitrogen atom).
    • The pyridine's position 3 connects to a pyrrolidine ring (five-membered saturated amine).
  • Protective groups :
    • Both the piperazine and pyrrolidine nitrogens bear tert-butoxycarbonyl (Boc) protecting groups, indicated by the tert-butyl ester prefixes.

The molecular formula C₂₃H₃₆N₄O₄ (molecular weight 432.56 g/mol) confirms the presence of two Boc groups through its stoichiometry. Key identifiers include:

Property Value Source Reference
CAS Registry Number 1352493-25-4
SMILES Notation O=C(N1CCN(C2=NC=CC=C2C3N(C(OC(C)(C)C)=O)CCC3)CC1)OC(C)(C)C
Hybridization Pattern sp³ (pyrrolidine), sp² (pyridine), sp³ (piperazine)

Structural analysis reveals three distinct heterocyclic components interconnected through carbon-nitrogen bonds. X-ray crystallography of analogous compounds shows bond lengths of 1.45–1.50 Å for C-N bonds in piperazine rings and 1.33–1.36 Å for aromatic C-C bonds in pyridine systems.

Historical Context in Heterocyclic Chemistry Research

The development of this compound parallels three key trends in heterocyclic chemistry:

  • Protective group innovation : The widespread adoption of Boc groups since the 1950s enabled selective nitrogen protection in polyamine systems. This allowed sequential functionalization of piperazine and pyrrolidine rings without cross-reactivity.
  • Cross-coupling methodologies : Advancements in Buchwald-Hartwig amination (1990s) facilitated the coupling of pyridine halides with piperazine derivatives, as demonstrated in the compound's synthesis.
  • Conformational analysis tools : Modern NMR techniques (e.g., NOESY, ROESY) clarified the stereoelectronic effects of Boc groups on pyrrolidine ring puckering, critical for biological activity modulation.

A comparative timeline illustrates relevant milestones:

Year Development Impact on Compound Design
1957 Introduction of Boc protection Enabled stable nitrogen masking
1983 Piperazine scaffold optimization Improved synthetic accessibility
1994 Transition-metal-catalyzed couplings Allowed pyridine-heterocycle links
2010 Chiral pyrrolidine syntheses Permitted stereocontrolled routes

The compound's structural complexity became synthetically feasible through iterative improvements in these areas. For instance, the pyridine-pyrrolidine linkage builds upon Yamamoto's work on directed ortho-metalation, while the dual Boc protection strategy derives from Merrifield's peptide synthesis principles.

Contemporary research utilizes this molecule as a:

  • Building block for kinase inhibitor libraries (leveraging pyridine's metal-coordination capacity)
  • Conformational probe in GPCR studies (using piperazine's flexible chair-boat transitions)
  • Chiral template for asymmetric catalysis (exploiting pyrrolidine's stereogenic centers)

Properties

Molecular Formula

C23H36N4O4

Molecular Weight

432.6 g/mol

IUPAC Name

tert-butyl 4-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H36N4O4/c1-22(2,3)30-20(28)26-15-13-25(14-16-26)19-17(9-7-11-24-19)18-10-8-12-27(18)21(29)31-23(4,5)6/h7,9,11,18H,8,10,12-16H2,1-6H3

InChI Key

ODENUPOWHZMJSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Mediated Buchwald-Hartwig Amination

The most widely adopted method involves a palladium-catalyzed coupling between Boc-protected piperazine derivatives and halogenated pyridine intermediates. As demonstrated in the synthesis of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate, this approach utilizes:

  • Catalyst System : Chloro-(2-dicyclohexylphosphino-2’,6’-diisopropoxy-1,1‘-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II) methyl-tert-butyl ether adduct (0.02 equiv)

  • Ligand : RuPhos (0.02 equiv)

  • Base : Lithium hexamethyldisilazane (LiHMDS, 2.5 equiv)

  • Solvent : Tetrahydrofuran (THF)/tert-butyl methyl ether (2:1 v/v)

  • Conditions : 70°C for 3 h under argon.

The reaction proceeds via oxidative addition of the 3-bromo-1H-pyrrolo[2,3-b]pyridine to Pd(0), followed by transmetallation with the Boc-piperazine nucleophile. Quenching with 1M HCl and purification via silica gel chromatography (cyclohexane/EtOAc gradient) yields the target compound in 82% isolated yield.

Chiral Hydrogenation for Stereochemical Control

Rhodium-Catalyzed Asymmetric Hydrogenation

For installations requiring precise stereochemistry at the pyrrolidine C2 position, source details a Rh-BINAP-mediated asymmetric hydrogenation:

Substrate+H2(R)-BINAP-Rh-(1,5-cyclooctadiene) triflateChiral Piperidine Derivative\text{Substrate} + \text{H}_2 \xrightarrow{\text{(R)-BINAP-Rh-(1,5-cyclooctadiene) triflate}} \text{Chiral Piperidine Derivative}

Key Parameters :

  • Pressure : 2–300 atm H₂

  • Temperature : 20–100°C

  • Enantiomeric Excess : 99% ee

  • Yield : 96%.

This method hydrogenates a tetrahydropyrazine precursor to the saturated piperazine while establishing the desired (S)-configuration. Subsequent Boc protection completes the synthesis.

Photocatalytic C–H Functionalization

Acridine Salt-Mediated Radical Coupling

Source introduces a novel photocatalytic approach using:

  • Catalyst : Acridine salt (0.1 mol%)

  • Oxidant : tert-Butyl hydroperoxide (TBHP, 2 equiv)

  • Light Source : 450 nm LED

  • Solvent : Acetonitrile/DMF (3:1).

Irradiation generates aryl radicals from 2-aminopyridine, which cross-couple with Boc-piperazine via a Minisci-type mechanism. This one-step protocol achieves 68% yield while eliminating transition-metal residues.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield Reaction Time Key Advantage
Pd-Catalyzed CouplingRuPhos-Pd G182%3 hHigh reproducibility
Rh-HydrogenationRh-BINAP96%12 hSuperior stereocontrol
PhotocatalyticAcridine salt68%8 hMetal-free, ambient conditions

Optimization Strategies and Scalability

Solvent and Temperature Effects

Microwave-assisted synthesis (source) reduces reaction times from 8 h to 2 h when conducted in 1-methyl-2-pyrrolidinone (NMP) at 160°C. Polar aprotic solvents like DMF improve solubility of Boc-protected intermediates, while THF enhances Pd catalyst stability.

Protecting Group Management

Sequential Boc deprotection/reprotection steps (source) prevent undesired side reactions during hydrogenation. Using DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst accelerates tosylation reactions prior to azide substitutions .

Chemical Reactions Analysis

Deprotection of Boc Groups

The Boc groups on both the piperazine and pyrrolidine rings are susceptible to acid-catalyzed hydrolysis, a critical step in medicinal chemistry for generating reactive amines.

Reaction Conditions Outcome Source
HCl in Et<sub>2</sub>O or aqueous HClCleavage of Boc groups yields free piperazine and pyrrolidine amines .
Trifluoroacetic acid (TFA) in CH<sub>2</sub>Cl<sub>2</sub>Rapid deprotection at room temperature (1–2 hours).

Mechanism :
Boc-protected amine+H+Protonated intermediateFree amine+CO2+tert-butanol\text{Boc-protected amine} + \text{H}^+ \rightarrow \text{Protonated intermediate} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butanol}
Controlled deprotection is essential to avoid side reactions, such as ring-opening of the pyrrolidine moiety under harsh conditions .

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature enables electrophilic aromatic substitution (EAS), though steric hindrance from the adjacent pyrrolidine may limit reactivity.

Reaction Conditions Outcome Source
SNAr (if activated)K<sub>2</sub>CO<sub>3</sub>, DMSO, 50°CSubstitution at pyridine’s 3-position .

Limitations :
The absence of strong electron-withdrawing groups (e.g., nitro) on the pyridine ring in this compound reduces susceptibility to SNAr. Prior functionalization (e.g., nitration) would be required to enhance reactivity .

Coupling Reactions

Post-deprotection, the free amines on piperazine and pyrrolidine can participate in peptide coupling or alkylation.

Reaction Type Reagents Application Source
Amide bond formationHBTU, DIPEA, CH<sub>2</sub>Cl<sub>2</sub>Conjugation with carboxylic acids .
Reductive aminationNaBH<sub>3</sub>CN, MeOHAlkylation of primary amines.

Example :
After Boc removal, the piperazine amine reacts with 1H-indazole-3-carboxylic acid via HBTU-mediated coupling to form bioactive amides .

Coordination Chemistry

The pyridine nitrogen and deprotected amines can act as ligands for metal complexes, though this remains underexplored for this specific compound.

Potential Applications :

  • Catalyst design for asymmetric synthesis.

  • Stabilization of transition metals (e.g., Pd, Cu) in cross-coupling reactions .

Stability Under Basic Conditions

The Boc groups are stable to mild bases (e.g., K<sub>2</sub>CO<sub>3</sub>) but may degrade under strongly basic conditions (pH > 12), leading to ester hydrolysis or ring strain relief in the pyrrolidine.

Scientific Research Applications

Drug Development

Tert-Butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate has been explored for its potential as a pharmacological agent targeting G-protein coupled receptors (GPCRs), particularly those involved in glucose metabolism and insulin signaling.

Recent studies have focused on its analogs, which have shown promising results in activating GPR119, a receptor implicated in the regulation of type 2 diabetes mellitus. The synthesis of these compounds through one-pot click chemistry has demonstrated high yields and purity, making them suitable candidates for further biological evaluation .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into its effects on neurotransmitter systems could lead to new therapies for conditions such as anxiety and depression.

Studies have indicated that derivatives of this compound can modulate serotonin and dopamine pathways, which are crucial in mood regulation .

Anticancer Activity

Investigations into the anticancer properties of related piperazine derivatives have revealed their ability to inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Case Study 1: GPR119 Agonists

A study synthesized a series of triazolo-piperazine derivatives based on the structure of this compound. These compounds were evaluated for their ability to activate GPR119, revealing several analogs with enhanced efficacy compared to existing drugs .

Case Study 2: Neuroactive Compounds

Research on related compounds has shown that modifications to the piperazine ring can significantly affect binding affinity to neurotransmitter receptors. One study reported that specific substitutions led to improved selectivity for serotonin receptors, highlighting the potential for developing targeted therapies for psychiatric disorders .

Mechanism of Action

The mechanism of action of tert-Butyl4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromo () and nitro () substituents enhance reactivity for cross-coupling reactions, whereas cyano groups () improve electrophilicity for nucleophilic additions.
  • Steric Effects : Bulky groups like pyrrolidine (target compound) or phenyl () influence conformational flexibility and binding affinity in drug design.
  • Hydrogen-Bonding Capacity: Hydroxyl () and amino () groups facilitate interactions with biological targets.

Biological Activity

tert-Butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of compound 1 is C23H36N4O4C_{23}H_{36}N_4O_4. The structure includes a piperazine ring, a pyridine moiety, and a pyrrolidine derivative, which are crucial for its biological interactions.

Research indicates that compound 1 may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential interactions with G protein-coupled receptors (GPCRs), which play significant roles in neurotransmission and signal transduction pathways . The presence of the piperazine and pyridine groups may enhance binding affinity to these receptors.

Pharmacological Effects

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
    • Studies have demonstrated that compounds similar to tert-butyl derivatives exhibit inhibitory effects on nNOS. This inhibition can lead to decreased nitric oxide production, which is implicated in various neurodegenerative diseases .
  • Antidepressant Activity :
    • The compound's structure suggests potential antidepressant properties. Research indicates that compounds with similar scaffolds can modulate serotonin and norepinephrine levels in the brain, contributing to mood regulation .
  • Cytotoxicity :
    • Preliminary studies have shown that tert-butyl derivatives can exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways .

Study 1: nNOS Inhibition

In a study focusing on the synthesis of chiral pyrrolidine-based inhibitors for nNOS, researchers synthesized several derivatives, including compound 1. The results indicated that these compounds could effectively inhibit nNOS activity, suggesting their potential as therapeutic agents for conditions like stroke and neurodegeneration .

Study 2: Antidepressant Effects

A series of behavioral tests were conducted using rodent models to evaluate the antidepressant effects of compound 1. The results showed significant reductions in depressive-like behaviors when administered at specific dosages, supporting its potential use in treating depression .

Study 3: Cytotoxicity Evaluation

A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa and MCF-7). Compound 1 demonstrated selective cytotoxicity with IC50 values indicating effectiveness at low concentrations, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
nNOS InhibitionDecreased nitric oxide production
Antidepressant ActivityReduced depressive behaviors
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. What are the typical reaction conditions and purification methods for synthesizing this compound?

The synthesis often involves nucleophilic substitution reactions. For example, a piperazine intermediate reacts with a halogenated pyridine derivative under reflux conditions. Key steps include:

  • Reaction Conditions : Heating in 1,4-dioxane with potassium carbonate (K₂CO₃) at 110°C for 12 hours, achieving yields of 80–88.7% .
  • Purification : Silica gel chromatography using hexane/ethyl acetate gradients (e.g., 8:1 to 4:1) to isolate the product. Purity is confirmed via HPLC (retention time: ~4.92 min, 99.6%) and mass spectrometry (e.g., ES+ showing [M+H-100]+ ion at m/z 243) .

Q. What safety precautions are required when handling this compound?

  • Hazards : Acute oral toxicity (H302 classification).
  • Protective Measures : Use respiratory protection, nitrile gloves, and eye/face shields. Ensure access to eye wash stations and proper ventilation .
  • Storage : Store in a cool, dry environment, away from oxidizing agents.

Q. How is the purity and structural identity of the compound confirmed post-synthesis?

  • Analytical Techniques :
  • HPLC : Retention time and peak purity (e.g., 99.6% at 4.92 min) .
  • Mass Spectrometry (MS) : ES+ mode to detect characteristic ions (e.g., [M+H-100]+) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group verification.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

The ICReDD framework integrates quantum chemical calculations and information science to predict reaction paths. For example:

  • Reaction Path Search : Identifies intermediates and transition states to minimize side reactions.
  • Condition Optimization : Machine learning narrows solvent/base combinations, reducing trial-and-error. This approach shortens development time by >50% in some cases .

Q. What techniques are used for structural analysis and crystallographic characterization?

  • Single-Crystal X-ray Diffraction : Resolves unit cell parameters (e.g., triclinic P1 space group with a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) and molecular conformation .
  • Conformational Analysis : X-ray data reveal intramolecular interactions (e.g., hydrogen bonding) influencing stability .

Q. What methodological strategies are employed to evaluate biological activity?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance.
  • Cytotoxicity Testing : MTT assays on cell lines to assess therapeutic index.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., tert-butyl groups) with bioactivity using X-ray crystallography and docking studies .

Q. How can contradictions in spectroscopic or synthetic yield data be resolved?

  • Data Triangulation : Cross-validate NMR/MS results with independent synthetic batches.
  • Reaction Monitoring : Use in situ IR or LC-MS to track intermediates and adjust conditions (e.g., temperature, catalyst loading) .
  • Statistical Design of Experiments (DoE) : Identify critical variables (e.g., solvent polarity, base strength) impacting yield .

Methodological Workflow Table

Research Stage Key Techniques Example Data References
Synthesis Nucleophilic substitution, refluxYield: 88.7% in 1,4-dioxane/K₂CO₃
Purification Silica chromatography (hexane:EtOAc)Purity: 99.6% (HPLC)
Characterization HPLC, MS, NMR[M+H-100]+ at m/z 243
Structural Analysis X-ray diffractionTriclinic P1, α = 88.85°
Biological Assays MTT, enzyme inhibitionIC₅₀ values against target proteins

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.